molecular formula C20H22N2O5 B6003334 7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one

7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B6003334
M. Wt: 370.4 g/mol
InChI Key: KICYKZDQGNJAEI-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 2-methyl group at position 2 of the benzoxazinone ring.
  • 7-amino-linked side chain comprising a 3-(3,4-dimethoxyphenyl)-3-oxopropyl moiety.

Properties

IUPAC Name

7-[[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-12-20(24)22-15-6-5-14(11-18(15)27-12)21-9-8-16(23)13-4-7-17(25-2)19(10-13)26-3/h4-7,10-12,21H,8-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYKZDQGNJAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazinone Derivatives with Modified Side Chains

(a) 6-(Substituted-Phenylpyrimidinyl)-4-Methyl-Benzoxazinone ()
  • Core: Benzoxazinone with 4-methyl substitution.
  • Substituent at Position 6 : Pyrimidinyl ring attached to substituted phenyl groups.
  • Key Differences: Position 6 substitution vs. the target compound’s position 7 amino side chain.
(b) 4-(3-(Phenylacetyl)Piperazinyl)-Benzoxazinone ()
  • Core: Benzoxazinone.
  • Substituent at Position 4 : Piperazine-linked phenylacetyl group.
  • Key Differences : Piperazine introduces basicity and flexibility, contrasting with the target compound’s rigid 3-oxopropyl linkage. Piperazinyl derivatives often exhibit improved solubility and receptor affinity .
(c) 6-(3-Benzyl-4-Oxo-Phthalazinyl)-4-Methyl-Benzoxazinone ()
  • Core: Benzoxazinone with 4-methyl.
  • Substituent at Position 6 : Phthalazinyl group with a benzyl substituent.
  • Key Differences : Phthalazine’s planar structure may enhance DNA intercalation, whereas the target’s dimethoxyphenyl group could favor enzyme inhibition .

Dimethoxyphenyl-Containing Non-Benzoxazinone Analogs ()

  • Compound 3e: Cyclopentanone core with 3,4-dimethoxyphenyl acryloyl groups.
  • Activity : Strong antioxidant (IC₅₀ ~ 5 µM) and tyrosinase inhibition (IC₅₀ ~ 8 µM).
  • However, the acryloyl group enables conjugation-related stability .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

Position Target Compound Analog (Evidence) Impact on Activity
Core Benzoxazinone Cyclopentanone () Benzoxazinone’s rigidity may improve target binding vs. cyclopentanone’s flexibility.
Position 2 2-Methyl 2-Propyl () Methyl enhances steric accessibility vs. bulkier propyl.
Position 7 3-(3,4-Dimethoxyphenyl)-3-oxopropylamino Oxadiazolyl () Amino linkage favors H-bonding; oxadiazole improves metabolic stability.

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